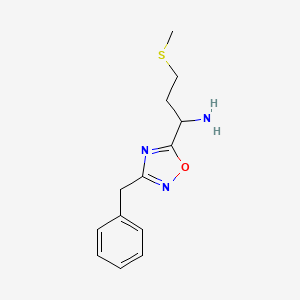

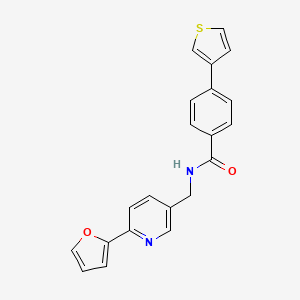

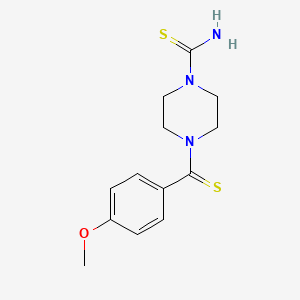

1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)propan-1-amine (abbreviated as BOMSP) is a sulfur-containing heterocyclic amine that has been extensively studied for its biological and synthetic properties. BOMSP is a unique molecule with a wide range of potential applications, including synthetic organic chemistry, drug discovery, and biochemistry.

Scientific Research Applications

Corrosion Inhibition Properties

1,3,4-Oxadiazole derivatives, closely related to 1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)propan-1-amine, have been studied for their corrosion inhibition ability towards mild steel in sulfuric acid. These studies, utilizing gravimetric, electrochemical, SEM, and computational methods, demonstrated that such derivatives effectively form protective layers on mild steel surfaces, indicating a potential application of the specific compound in corrosion inhibition. The adsorption characteristics, following the Langmuir adsorption isotherm, suggest a mixed physisorption and chemisorptions mechanism on the steel surface (Ammal, Prajila, & Joseph, 2018).

Anticancer Activity

Compounds bearing the 1,3,4-oxadiazole nucleus, similar to the specified compound, have shown significant anticancer activity. A study synthesized derivatives of 1-(1H-benzo[d]imidazol-2-yl)-3-(1,3,4-oxadiazol-5-substituted derivatives-2-yl)propan-1-ones and screened them for in vitro anticancer activity against a National Cancer Institute (NCI) 60 cell line panel. One compound, in particular, exhibited significant growth inhibition activity, highlighting the potential for 1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)propan-1-amine and similar compounds in cancer treatment (Rashid, Husain, & Mishra, 2012).

Reactions with Benzyl Alcohol and Benzylamine

Research on the reactivity of 3-aryl-5-methyl-1,2,4-oxadiazoles with benzyl alcohol and benzylamine provides insights into the chemical behavior of such compounds. These studies have identified various products, including 1,3,5-triazines, and proposed mechanisms for these reactions. Such investigations contribute to understanding the chemical properties and reactivity of 1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)propan-1-amine, potentially leading to novel applications or synthesis pathways (Brown, Clack, & Wilson, 1988).

Antifungal Activity

The synthesis of derivatives bearing the 1,3,4-oxadiazole nucleus has also been explored for antifungal applications. Novel series of such compounds were synthesized and demonstrated promising antifungal activity against several human pathogenic fungal strains in in vitro tests. These findings suggest a potential application for 1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)propan-1-amine in developing antifungal therapies (Nimbalkar, Tupe, Seijas Vázquez, Khan, Sangshetti, & Nikalje, 2016).

properties

IUPAC Name |

1-(3-benzyl-1,2,4-oxadiazol-5-yl)-3-methylsulfanylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-18-8-7-11(14)13-15-12(16-17-13)9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPRWAGACMDCOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C1=NC(=NO1)CC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2383363.png)

![tert-butyl N-[rel-(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate](/img/structure/B2383366.png)

![Methyl 8-oxopyrano[3,4-B]pyridine-6-carboxylate](/img/structure/B2383379.png)

![8-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2383381.png)

![2-({4-[4-Methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-2-thienyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2383382.png)

![2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2383383.png)